
methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate
Overview
Description
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes an indole ring, a phenyl group, and a methyl ester functional group. The stereochemistry of the compound is denoted by the (3S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzaldehyde, and methyl acrylate.
Key Reactions: The key reactions include
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-(+)-3-(indol-3-yl)-3-phenylpropionate: Similar structure but lacks the methyl group on the indole ring.
Ethyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3R)-(-)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: Enantiomer of the compound with (3R)-configuration.
Uniqueness
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate is unique due to its specific stereochemistry and the presence of both indole and phenyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate is a chiral compound that belongs to the class of indole derivatives. This compound exhibits significant biological activity, particularly in pharmacological applications. Its unique structure, characterized by an indole moiety and a phenylpropanoate group, suggests potential therapeutic uses, especially in neuropharmacology and oncology.
Chemical Structure and Properties
- Molecular Formula : C19H19NO2
- Molecular Weight : 303.36 g/mol
- CAS Number : 429689-18-9
The compound features a chiral center, which is crucial for its biological interactions. The presence of the indole ring is known to facilitate interactions with various receptors and enzymes, potentially modulating their activity.
Pharmacological Potential
This compound has been studied for its interactions with neurotransmitter receptors. Similar compounds have shown promise in the following areas:
- Antidepressant Activity : Indole derivatives often exhibit properties that may alleviate symptoms of depression by modulating serotonin receptors.
- Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism of action for this compound likely involves:
- Receptor Binding : The indole structure allows binding to serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Modulation : It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways related to cancer progression.
Case Studies and Experimental Data
- Cytotoxicity Against Cancer Cells : Research has demonstrated that related indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant efficacy against colorectal cancer cells, inducing cell cycle arrest and apoptosis .
- Neuroprotective Effects : In models of neurodegenerative diseases, indole derivatives have been reported to protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methyl 3-(1H-indol-3-yl)propanoate | Indole and propanoate | Antidepressant | Lacks chiral center |
Methyl 3-(2-methylindol-3-yl)propanoate | Indole derivative | Anticancer | Different substitution pattern |
Methyl 2-(indol-3-yl)acetate | Indole and acetate | Antimicrobial | Simpler structure |
This compound stands out due to its unique chiral center and specific substitution patterns that may enhance its biological activity compared to its analogs .
Synthesis Methods
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for methyl (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via stereoselective methods such as asymmetric catalysis or chiral auxiliary-mediated reactions. For example, prenylation of indole derivatives using palladium catalysts with chiral ligands (e.g., BINOL derivatives) can achieve high enantiomeric purity . Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield. For instance, using anhydrous tetrahydrofuran (THF) at -78°C minimizes side reactions in lithiation steps . Multi-step syntheses often require intermediate purification via column chromatography (e.g., PE/EtOAc gradients) to isolate stereoisomers .
Q. How is the stereochemistry of the compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural studies of similar indole derivatives . For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. ¹H-NMR coupling constants and NOESY experiments help infer spatial arrangements .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C-NMR identify functional groups and confirm regiochemistry (e.g., indole proton signals at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns monitor purity, while chiral columns assess enantiomeric excess .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
Methodological Answer: Enantioselective catalysis using chiral ligands (e.g., Josiphos or BINAP) in palladium-catalyzed couplings improves stereochemical outcomes . Kinetic resolution via enzymatic hydrolysis (e.g., lipases) selectively removes undesired enantiomers. Process optimization (e.g., continuous flow reactors) enhances reproducibility and scalability .
Q. What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Stabilization : Protecting groups (e.g., Boc for amines) prevent side reactions during indole functionalization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency in aryl-aryl bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
Q. How does fluorination or methylation of the phenyl/indole groups alter bioactivity?
Methodological Answer: Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets via increased lipophilicity and electronegativity . Methylation of the indole nitrogen (1-methyl group) reduces susceptibility to oxidative degradation, as shown in comparative stability assays . Structure-activity relationship (SAR) studies using fluorinated/methylated analogs are critical for optimizing pharmacokinetic profiles .
Q. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models binding poses to receptors (e.g., serotonin transporters) using force fields like AMBER .
- Molecular Dynamics Simulations (GROMACS) : Assess stability of ligand-receptor complexes over time, identifying key hydrogen bonds and π-π interactions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic effects of substituents (e.g., fluorine) on binding energy .
Q. How can conflicting bioactivity data across studies be resolved?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell line selection (e.g., HEK293 vs. CHO for receptor studies) and buffer composition .
- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data, identifying outliers due to assay sensitivity (e.g., EC₅₀ discrepancies in kinase inhibition) .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Properties
IUPAC Name |
methyl 3-(1-methylindol-3-yl)-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-13-17(15-10-6-7-11-18(15)20)16(12-19(21)22-2)14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUVSIKIXOXQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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